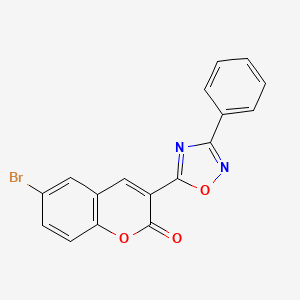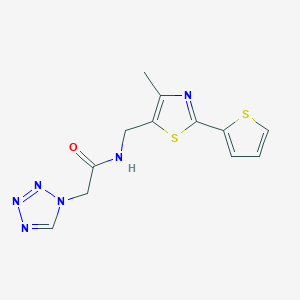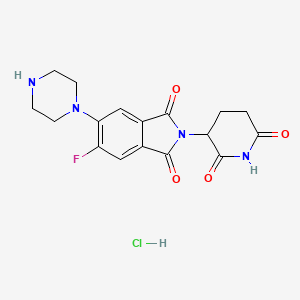![molecular formula C19H17NO3 B2633705 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline CAS No. 327074-23-7](/img/structure/B2633705.png)
4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline is an organic compound characterized by its unique structure, which includes a furan ring and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline typically involves the condensation of 4-methoxyaniline with a furan derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.
化学反应分析
Types of Reactions
4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of 4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline involves its interaction with molecular targets through its functional groups. The methoxy and furan groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, depending on the specific application .
相似化合物的比较
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (OMeTPA-DPP)
- 4,4′-(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (OMeTPA-BDT)
Uniqueness
4-methoxy-N-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
属性
IUPAC Name |
N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-21-16-7-3-14(4-8-16)19-12-11-18(23-19)13-20-15-5-9-17(22-2)10-6-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSNCYPINOPKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)
![N-butyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2633623.png)
![2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2633624.png)

![2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2633628.png)
![3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2633629.png)
![2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2633631.png)
![[(propan-2-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2633636.png)
![4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide](/img/structure/B2633637.png)
![1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2633639.png)


![4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2633642.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2633644.png)
